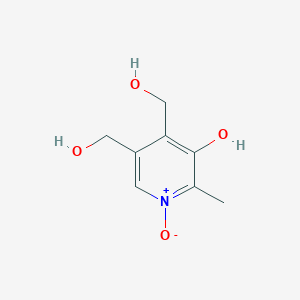
4,5-Bis(hydroxymethyl)-2-methyl-1-oxidopyridin-1-ium-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Bis(hydroxymethyl)-2-methyl-1-oxidopyridin-1-ium-3-ol typically involves the condensation of cyanoacetamide with β-dicarbonyl compounds . This process can be further optimized by using 1,3-oxazole derivatives and dienophiles, leading to the formation of intermediate compounds that can be readily converted into the desired product .
Industrial Production Methods: The industrial production of pyridoxine primarily involves the “oxazole” method, which includes a two-stage process. The first stage involves diene condensation, forming adducts that undergo aromatization to yield pyridine bases. These intermediates are then transformed into pyridoxine through catalytic hydrogenation .
Análisis De Reacciones Químicas
Types of Reactions: 4,5-Bis(hydroxymethyl)-2-methyl-1-oxidopyridin-1-ium-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Reduction: Pyridoxal can be reduced back to pyridoxine using reducing agents like sodium borohydride.
Substitution: Substitution reactions can occur at the hydroxymethyl groups, leading to the formation of derivatives such as pyridoxal phosphate.
Major Products: The major products formed from these reactions include pyridoxal, pyridoxamine, and their phosphorylated derivatives .
Aplicaciones Científicas De Investigación
4,5-Bis(hydroxymethyl)-2-methyl-1-oxidopyridin-1-ium-3-ol has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 4,5-Bis(hydroxymethyl)-2-methyl-1-oxidopyridin-1-ium-3-ol involves its conversion to pyridoxal 5’-phosphate, the active coenzyme form . This coenzyme participates in various biochemical reactions, including the metabolism of amino acids, neurotransmitters, and sphingolipids . Pyridoxal 5’-phosphate acts as a coenzyme for enzymes involved in transamination, decarboxylation, and other metabolic processes .
Comparación Con Compuestos Similares
Pyridoxal: The aldehyde form of vitamin B6, which can be interconverted with pyridoxine.
Pyridoxamine: The amine form of vitamin B6, also interconvertible with pyridoxine.
Pyridoxal 5’-phosphate: The active coenzyme form of vitamin B6, essential for various enzymatic reactions.
Uniqueness: 4,5-Bis(hydroxymethyl)-2-methyl-1-oxidopyridin-1-ium-3-ol is unique due to its dual role as a vitamin and a precursor to its active coenzyme form, pyridoxal 5’-phosphate . This dual functionality makes it indispensable in both nutritional and biochemical contexts .
Propiedades
Número CAS |
16567-04-7 |
|---|---|
Fórmula molecular |
C8H11NO4 |
Peso molecular |
185.18 g/mol |
Nombre IUPAC |
4,5-bis(hydroxymethyl)-2-methyl-1-oxidopyridin-1-ium-3-ol |
InChI |
InChI=1S/C8H11NO4/c1-5-8(12)7(4-11)6(3-10)2-9(5)13/h2,10-12H,3-4H2,1H3 |
Clave InChI |
FUEWEOFLKOJCGJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=[N+](C=C(C(=C1O)CO)CO)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


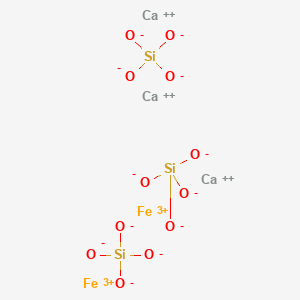
![(2S)-2-amino-3-[4-[4-[5-[4-[(2S)-2-amino-2-carboxyethyl]-2,6-diiodophenoxy]-2-hydroxy-3-iodophenoxy]-3-iodophenoxy]-3,5-diiodophenyl]propanoic acid](/img/structure/B13435525.png)
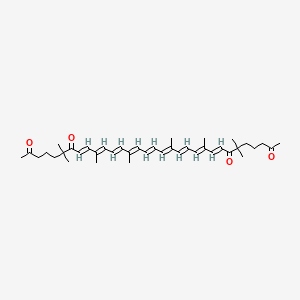


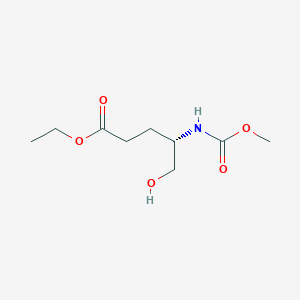

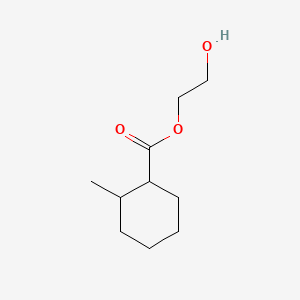
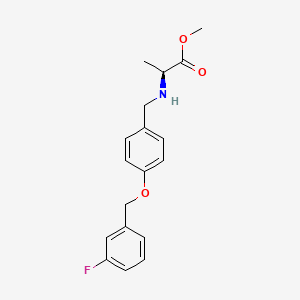
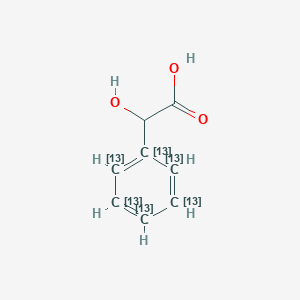
![Benzoic acid, 2-methoxy-6-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester](/img/structure/B13435588.png)

![4,10-bis(4-bromobenzoyl)-6,11-dihydro-5H-indolo[3,2-c][1]benzazepin-12-one](/img/structure/B13435597.png)

